molecular formula C21H20N2O5S B2868877 2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide CAS No. 881556-86-1

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide

Cat. No. B2868877
CAS RN: 881556-86-1
M. Wt: 412.46
InChI Key: RTQBJOUPVVPYKY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxybenzamido group, a methoxyethyl group, and a thiochromene group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxybenzamido and methoxyethyl groups would likely contribute electron-donating effects, while the thiochromene ring could potentially have interesting electronic and steric properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the ether and amide groups could influence its solubility, while the thiochromene ring could affect its stability .

Scientific Research Applications

G Protein-Coupled Receptor (GPR35) Agonists

Compounds similar to the one , specifically amidochromen-4-one-2-carboxylates, have been synthesized and evaluated for their activity as GPR35 agonists. These studies involve the development of potent and selective agonists, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which have been used to study orphan G protein-coupled receptors. The research on these compounds includes radiolabeling, kinetic, saturation, and competition assays, which provide a framework for understanding the interaction between these molecules and GPR35 receptors (Thimm et al., 2013).

Anti-Inflammatory and Analgesic Agents

Another study focuses on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include benzodifuranyl, 1,3,5-triazines, and oxadiazepines. These compounds have been screened for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing their potential as therapeutic agents. This research highlights the process of synthesizing complex molecules with significant biological activities and could serve as a model for exploring the therapeutic potential of similar compounds (Abu‐Hashem et al., 2020).

Conformational Analysis of Analogues

The synthesis and conformational analysis of 2'-deoxy-2'-(3-methoxybenzamido)adenosine, aimed at inhibiting trypanosomal glyceraldehyde phosphate dehydrogenase (GAPDH), provides insight into rational drug design for treating sleeping sickness. This study underscores the importance of molecular modeling and structural analysis in developing new lead structures for specific diseases (Calenbergh et al., 1994).

Anion Binding and Intramolecular Hydrogen Bond

Research on N-(o-methoxybenzamido)thioureas demonstrates their enhanced anion binding affinity, attributed to the intramolecular hydrogen bond in the N-benzamide moiety. This study contributes to our understanding of molecular interactions and the design of molecules with specific binding properties, which could be applied in sensing, catalysis, and material science (Jiang et al., 2010).

Serotonin Receptor Antagonists

The design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists illustrate the process of modifying existing molecules to improve their efficacy and selectivity. This research is particularly relevant to the development of drugs targeting specific receptors in the brain (Kuroita et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Safety and Hazards

Without specific safety data, it’s difficult to predict the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-oxothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-12-11-22-20(26)17-18(24)15-5-3-4-6-16(15)29-21(17)23-19(25)13-7-9-14(28-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQBJOUPVVPYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=CC=CC=C2C1=O)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-oxo-4H-thiochromene-3-carboxamide

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